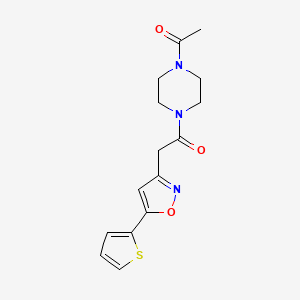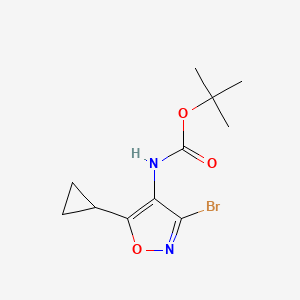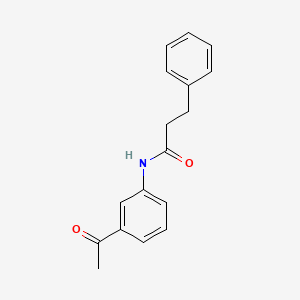
N-(3-acetylphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study discussed the synthesis of sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide . Another study reported the synthesis of 3-substituted-4-arylquinoline derivatives using 3-acetyl-4-arylquinoline .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions occur. A study discussed the reactivity of isocyanates, which are closely related to the compound . Another study reported the preparation of pyrroles via Paal–Knorr condensation of hexane-2,5-dione with various mono- and diamines .科学的研究の応用
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL) is a crucial technique in structural biology, used to study the interaction between biomolecules and ligands. It involves photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, to covalently attach to target molecules upon UV light exposure. This method has been applied to investigate various biological systems, including G-protein-coupled receptors, biological membranes, and carbohydrate-binding proteins. PAL, combined with modern analytical techniques and computational modeling, remains a vital approach in elucidating the organization of biological systems (Vodovozova, 2007).
Therapeutic Evidence and Potential Mechanisms of Action
N-acetylcysteine (NAC) research has expanded into psychiatric applications due to its antioxidant properties and modulation of neurotransmitters. NAC's potential in treating disorders such as addiction, schizophrenia, and bipolar disorder is notable, especially where traditional treatments have been ineffective. The mechanisms behind NAC's benefits are believed to extend beyond its role as a glutathione precursor, involving modulation of glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
Caffeic Acid Derivatives and Drug Discovery
The phenylpropanoid scaffold, exemplified by caffeic acid (CA) and its derivatives, has been identified as a significant structure in drug discovery, especially for diseases associated with oxidative stress. The versatility of CA as a chemical template has led to the development of new compounds with potential therapeutic applications in various fields, including the cosmetic industry, highlighting its stabilizing properties. The synthesis of esters, amides, and hybrids with marketed drugs is a strategic approach to develop therapeutically relevant derivatives (Silva, Oliveira, & Borges, 2014).
Bio-Based Polymers from Renewable Monomers
Research into bio-based polymers produced by the controlled/living polymerization of renewable monomers, such as terpenes and phenylpropanoids, has shown significant progress. The careful selection of initiating systems for polymerization has enabled the efficient production of high-performance, well-defined bio-based polymers. This work not only contributes to the development of sustainable materials but also highlights the potential of renewable resources in the polymer industry (Satoh, 2015).
作用機序
Target of Action
The primary targets of N-(3-acetylphenyl)-3-phenylpropanamide Similar compounds such as sulfonamides have been shown to exhibit antibacterial activities
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have been shown to undergo reactions at the benzylic position . This involves a free radical reaction where a succinimidyl radical removes a hydrogen atom to form succinimide . More research is needed to confirm if this compound undergoes a similar reaction.
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to affect the formation of oximes and hydrazones
Pharmacokinetics
The pharmacokinetic properties of This compound A compound with a similar structure, n-(3-acetylphenyl)-n-methylacetamide, has been shown to have high gastrointestinal absorption and is a blood-brain barrier permeant . . More research is needed to confirm if this compound has similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to exhibit antibacterial activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been shown to be stable under ambient temperature . More research is needed to understand how environmental factors influence the action of this compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-acetylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNVJZKSDDEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
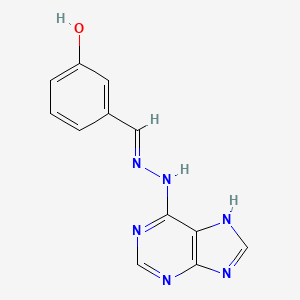
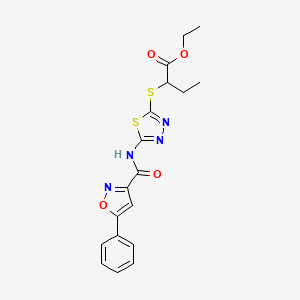
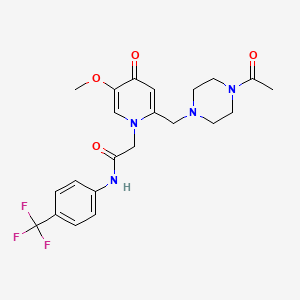
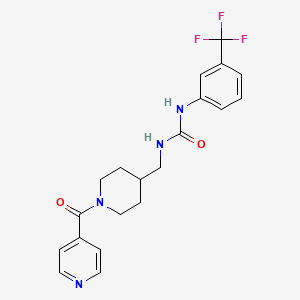
![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)
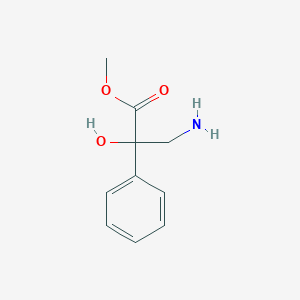
![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2635464.png)
![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)


